

# Introduction to "Ethyl 2-nitropropionate" chemistry

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## Compound of Interest

Compound Name: Ethyl 2-nitropropionate

CAS No.: 2531-80-8

Cat. No.: B1583671

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## Technical Guide: Ethyl 2-Nitropropionate Chemistry

Strategic Reagent for

-Amino Acid Synthesis and Carbon Scaffold Extension

### Executive Summary

**Ethyl 2-nitropropionate** (CAS: 2531-80-8) is a bifunctional building block characterized by the synergy between an electron-withdrawing nitro group and an ester moiety at the same carbon center. This unique electronic environment renders the

-proton highly acidic (pKa

6.0–8.0), transforming the molecule into a "masked" alanine equivalent.

For drug development professionals, this reagent offers a direct, atom-economical route to quaternary

-amino acids (via alkylation followed by reduction) and complex heterocyclic scaffolds. Unlike standard malonate synthesis, the nitro group serves as both an activating group for C-C bond formation and a latent nitrogen source, eliminating the need for post-alkylation amination steps.

## Part 1: Structural Dynamics & Physicochemical Profile

The utility of **ethyl 2-nitropropionate** lies in its ambident nucleophilicity and redox versatility.

### Physicochemical Data

Property	Value	Relevance to Protocol
Formula		Molecular Weight: 147.13 g/mol
Boiling Point	75-76 °C @ 9 mmHg	Vacuum distillation required for purification to avoid thermal decomposition.
Density	1.13 g/mL	Denser than water; facilitates phase separation in aqueous workups.
Acidity (pKa)	-6.0 (Predicted)	Significantly more acidic than diethyl malonate (pKa ~13). Deprotonation requires only mild bases (e.g., , DBU).
Solubility	Immiscible in water	Compatible with organic extraction; requires dry solvents (THF, DCM) for anhydrous reactions.

### Electronic Structure & Reactivity

The nitro group exerts a powerful inductive (-I) and resonance (-M) effect. Upon deprotonation, the negative charge is delocalized primarily onto the nitro oxygens, forming a nitronate species.

- **Nucleophilic Character:** The carbon center is soft, making it excellent for Michael additions (1,4-conjugate addition) rather than hard 1,2-additions.
- **Tautomerism:** Exists in equilibrium between the nitro (major) and aci-nitro (minor) forms. Strong bases stabilize the aci-nitro form (nitronate).

## Part 2: Synthetic Routes (Upstream)

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.

### The Victor Meyer Reaction (Displacement)

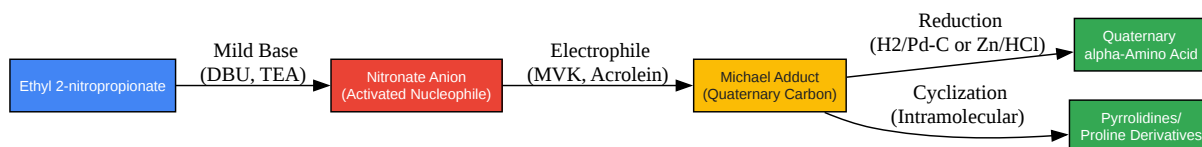
The standard laboratory synthesis involves the nucleophilic displacement of -halo esters.

- **Mechanism:**  
displacement.
- **Critical Control:** Silver nitrite ( ) is preferred over Sodium nitrite ( ). The silver cation assists in halide abstraction, and the ambident nitrite ion attacks via Nitrogen (forming the nitro compound) rather than Oxygen (which would form the unstable nitrite ester).
- **Purification:** Filtration of silver bromide followed by fractional distillation under reduced pressure.

## Part 3: Core Reactivity & Applications (Downstream)

The molecule serves as a divergence point for two major chemical pathways: C-Alkylation (building the skeleton) and Reduction (revealing the amine).

### Reactivity Ecosystem Diagram



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Figure 1: The divergent synthesis pathways starting from **Ethyl 2-nitropropionate**. The nitro group acts as a linchpin for both carbon-carbon bond formation and subsequent amination.

## High-Value Application: Asymmetric Michael Addition

**Ethyl 2-nitropropionate** is a premier substrate for organocatalytic asymmetric synthesis.

When reacted with

-unsaturated ketones (e.g., Methyl Vinyl Ketone) in the presence of chiral catalysts (like cinchona alkaloids or thiourea derivatives), it yields chiral quaternary centers with high enantioselectivity.

Why this matters: This pathway is a shortcut to

-methyl amino acids, which are non-proteinogenic amino acids resistant to enzymatic degradation—a highly desirable trait in peptide therapeutics.

## Part 4: Experimental Protocol

Target: Synthesis of a Quaternary Amino Acid Precursor via Michael Addition.

Scenario: Reaction of **Ethyl 2-nitropropionate** with Methyl Vinyl Ketone (MVK).[1]

### Reagents & Setup

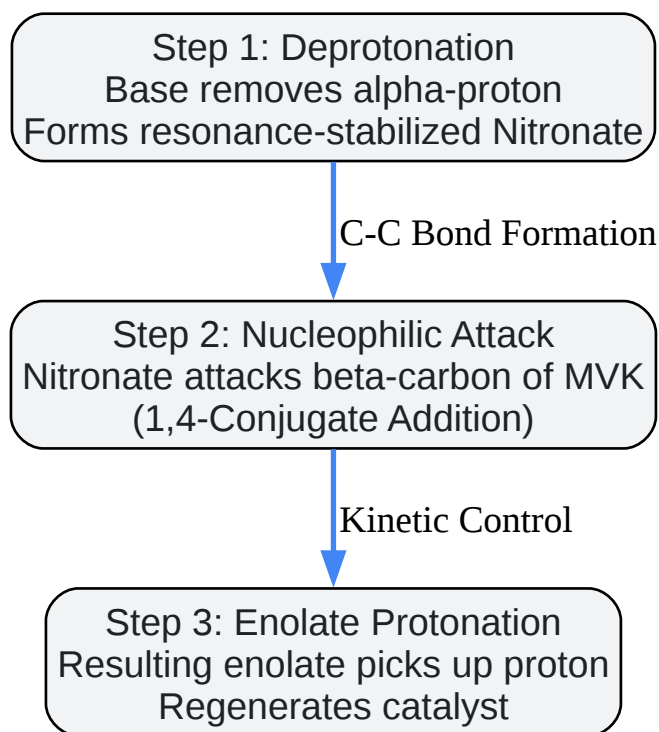
- Substrate: **Ethyl 2-nitropropionate** (1.0 equiv)
- Electrophile: Methyl Vinyl Ketone (1.2 equiv)

- Base/Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or TMG (Tetramethylguanidine).
- Solvent: Acetonitrile ( ) or THF (Dry).

## Step-by-Step Methodology

- Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Add **Ethyl 2-nitropropionate** (10 mmol) and dry Acetonitrile (20 mL).
- Activation: Cool the solution to 0°C. Add the catalytic base (DBU, 1 mmol) dropwise.
  - Observation: The solution may turn slight yellow, indicating nitronate formation.
- Addition: Add Methyl Vinyl Ketone (12 mmol) dropwise over 10 minutes to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
  - Validation: Monitor via TLC (Hexane/EtOAc 4:1). Stain with KMnO<sub>4</sub> (alkene consumption) or Bromocresol Green (acidic proton loss).
- Quench: Add saturated aqueous to neutralize the base.
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.
- Purification: Flash column chromatography (Silica gel).

## Mechanistic Logic Flow



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Figure 2: The catalytic cycle of the base-promoted Michael addition.

## Part 5: Safety & Stability (Critical)

Working with nitro-aliphatic compounds requires strict adherence to safety protocols due to their energetic potential.

- **Thermal Instability:** **Ethyl 2-nitropropionate** is stable at room temperature but must not be distilled to dryness. The residue can concentrate high-boiling impurities or peroxides (if ethers were used), posing an explosion risk.
- **Shock Sensitivity:** While less sensitive than polynitro compounds, metal salts (nitronates) formed during strong base treatment can be shock-sensitive when dry. Always quench reactions wet.
- **Toxicity:** Classified as an irritant (Skin/Eye/Respiratory).[2][3] Use in a well-ventilated fume hood.

- Incompatibility: Avoid contact with strong reducing agents (uncontrolled exotherm) or strong oxidizers.

## References

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## Sources

- 1. Ethyl 2-nitropropionate, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ETHYL 2-NITROPROPIONATE | 2531-80-8 [chemicalbook.com]
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